molecular formula C14H10Cl2N2OS B5716697 3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone

3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone

Cat. No.: B5716697
M. Wt: 325.2 g/mol
InChI Key: JOMYXQCSRSHWDA-UHFFFAOYSA-N
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Description

3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone is a complex organic compound that features a dichlorobenzo[b]thiophene moiety linked to a dimethylpyrazolyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone typically involves multi-step organic reactions. One common approach is the condensation reaction, where a dichlorobenzo[b]thiophene derivative is reacted with a dimethylpyrazolyl ketone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution may result in the formation of a new halogenated compound .

Scientific Research Applications

3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichlorobenzo[b]thiophen-2-yl ethanone
  • 3-Chlorobenzo[b]thiophen-2-yl ethanone
  • 3-Chloro-6-methylbenzo[b]thiophen-2-yl ethanone

Uniqueness

3,6-Dichlorobenzo[b]thiophen-2-yl 3,5-dimethylpyrazolyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c1-7-5-8(2)18(17-7)14(19)13-12(16)10-4-3-9(15)6-11(10)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMYXQCSRSHWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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